molecular formula C8H12N2O2 B3001720 methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate CAS No. 90197-40-3

methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Cat. No.: B3001720
CAS No.: 90197-40-3
M. Wt: 168.196
InChI Key: HZAQNPYNRRIGDW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This ester belongs to a class of organic compounds featuring a pyrazole ring, a heterocycle known for its versatile role in medicinal chemistry and drug discovery. The structural motif of pyrazole-containing compounds is widely investigated for its potential biological activities. Related pyrazole derivatives have been identified as inhibitors of specific biological targets, such as Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) . As a building block in organic synthesis, this methyl ester is a valuable intermediate for researchers developing novel pharmaceutical compounds and other fine chemicals. It is typically characterized by its purity and stability for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. For safe handling, please refer to the corresponding Safety Data Sheet. Hazard statements may apply, including that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-methyl-3-pyrazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(8(11)12-2)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAQNPYNRRIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in specific cancer lines .

Biological Research

The compound is also utilized in biological studies:

  • Neuropharmacology: It has been explored as a potential modulator of neurotransmitter receptors, particularly in the context of neurodegenerative diseases .
  • Inflammation Studies: Its anti-inflammatory properties are being investigated, with preliminary results suggesting it may inhibit key inflammatory pathways .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Heterocyclic Compounds: It is used to create various heterocycles that are important in pharmaceuticals and agrochemicals.

Data Table: Applications Overview

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial, anticancer agents
Biological ResearchNeuropharmacology, inflammation studies
Organic SynthesisBuilding block for heterocyclic compounds

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In a research article from Cancer Letters, this compound was tested on various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in breast cancer cells, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1007517-46-5)
  • Structural Difference : A bromine atom substitutes the pyrazole ring at the 4-position.
  • Enhanced steric hindrance and altered electronic properties compared to the non-brominated analog.
  • Applications : Brominated pyrazoles are intermediates in synthesizing agrochemicals or ligands for catalysis .
3-(1H-Pyrazol-1-yl)butan-1-ol (CAS 1007517-63-6) and 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol (CAS 1007517-75-0)
  • Structural Difference : Alcohol (-OH) replaces the ester (-COOCH3) group.
  • Impact :
    • Higher polarity and water solubility due to the hydroxyl group.
    • Reduced stability under acidic/basic conditions compared to esters.
  • Applications : Alcohol derivatives may serve as building blocks for surfactants or hydrogen-bonded networks in crystal engineering .

Heterocycle Substitution

Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1155528-46-3)
  • Structural Difference : Pyrazole (two N atoms) is replaced by 1,2,4-triazole (three N atoms).
  • Impact: Increased nitrogen content (C7H11N3O2 vs. C8H12N2O2 for the pyrazole analog) enhances electronegativity and hydrogen-bonding capacity.
  • Applications : Triazole derivatives are prevalent in pharmaceuticals (e.g., antifungals) due to metabolic stability .

Substituent Complexity

Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 1249664-53-6)
  • Structural Difference: A cyclopropylamino group (-NH-C3H5) is added to the 2-position.
  • Impact: Introduces a strained cyclopropane ring, increasing reactivity and steric bulk. Amino group enables hydrogen-bond donation, influencing crystal packing or target binding in bioactive molecules.
  • Applications : Cyclopropane motifs are common in drug design for conformational restriction .

Biological Activity

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H15N3O2C_9H_{15}N_3O_2 and a molar mass of approximately 197.24 g/mol. The presence of the pyrazole ring contributes significantly to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism of action for its antimicrobial effects likely involves interference with bacterial cell wall synthesis or function, although detailed studies are still needed to elucidate the precise pathways involved.

2. Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells:

  • Concentration Tested : 10 µM to 50 µM
  • Results :
    • Significant increase in apoptotic cells at concentrations above 30 µM.
    • Induction of caspase-3 activity was observed, confirming apoptosis.

These findings suggest that the compound may act through mechanisms involving caspase activation and modulation of apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within biological systems. The pyrazole moiety allows for diverse interactions with molecular targets, leading to modulation of metabolic pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could potentially interact with receptors related to cancer growth or inflammation, leading to altered signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or propanoate side chain may enhance its biological activity or selectivity towards specific targets.

Table 2: SAR Insights from Related Compounds

CompoundActivity ProfileNotable Modifications
Methyl 2-methyl-3-(4-nitro)pyrazoleAntimicrobial and anticancerNitro group enhances activity
Methyl 2-methyl-3-(5-fluoro)pyrazoleIncreased selectivity for cancer cellsFluorine substitution improves potency

Q & A

Q. What statistical approaches are recommended for optimizing reaction conditions with conflicting yield data?

  • Methodological Answer : Use Design of Experiments (DoE) with response surface methodology. Variables (temperature, catalyst loading, solvent ratio) are tested in a central composite design. ANOVA identifies significant factors, and desirability functions predict optimal conditions (e.g., 80°C, 5 mol% catalyst) .

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